[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid
Description
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid is an organic compound with the molecular formula C16H12O5 It is a derivative of benzo[c]chromene, a class of compounds known for their diverse biological activities
Properties
IUPAC Name |
2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADNBVMGEJFFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Salicylaldehydes
The most widely employed route involves cyclocondensation between 2-hydroxy-4-methylbenzaldehyde and β-keto esters. Under acidic conditions (H₂SO₄ or p-toluenesulfonic acid in ethanol), this reaction proceeds via a tandem Knoevenagel–Michael addition mechanism. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: Incomplete cyclization; >100°C: Decomposition |
| Catalyst Loading | 5–7 mol% H₂SO₄ | Higher loadings accelerate side-product formation |
| Reaction Time | 8–12 hrs | Prolonged durations reduce yield by 15–20% |
Typical yields range from 65–72%, with purity >95% after recrystallization from ethanol/water (3:1 v/v).
Oxidative Coupling of Phenolic Derivatives
An alternative approach utilizes Mn(OAc)₃-mediated oxidative coupling of 3-methylphenol with methyl acrylate. This single-electron transfer process constructs the chromenone ring in 58–63% yield but requires rigorous oxygen exclusion.
Oxyacetic Acid Sidechain Installation
Introducing the oxyacetic acid moiety at the C3 position involves sequential alkylation and hydrolysis:
Alkylation with Bromoacetic Acid Derivatives
The hydroxyl group at C3 undergoes nucleophilic displacement with tert-butyl bromoacetate under basic conditions (K₂CO₃ in DMF at 60°C). This step achieves 84–89% conversion efficiency, as monitored by HPLC:
| Reagent | Conversion Efficiency | Byproducts Identified |
|---|---|---|
| Bromoacetic acid | 72% | Di-alkylated species (18%) |
| tert-Butyl bromoacetate | 89% | Ester hydrolysis products (6%) |
Acidic Hydrolysis of the Ester Intermediate
The tert-butyl ester is cleaved using TFA/DCM (1:1 v/v) at 25°C for 4 hrs, achieving quantitative deprotection without chromenone ring degradation. Alternatives like HCl/dioxane require higher temperatures (50°C), leading to 5–7% ketone reduction.
Reaction Optimization Strategies
Solvent Effects on Alkylation Efficiency
Polar aprotic solvents enhance reaction kinetics but influence side-product profiles:
| Solvent | Dielectric Constant (ε) | Yield | Major Byproduct |
|---|---|---|---|
| DMF | 36.7 | 89% | None |
| DMSO | 46.7 | 82% | Oxidized chromenone (9%) |
| Acetonitrile | 37.5 | 75% | Nitrile adducts (12%) |
Data from and confirm DMF as the optimal medium, balancing reactivity and selectivity.
Catalytic Enhancements
Incorporating 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst reduces reaction time from 12 hrs to 6 hrs while maintaining 88% yield. Microwave-assisted synthesis (100 W, 80°C) further accelerates the process to 45 mins with comparable efficiency.
Purification and Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, 5 μm) with a gradient of 10–50% acetonitrile in 0.1% aqueous TFA. Critical quality control parameters include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (λ=254 nm) |
| Residual Solvents | <500 ppm DMF | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) exhibits diagnostic signals:
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M-H]⁻ at m/z 289.0712 (calc. 289.0715).
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal two primary degradation routes:
- Ester Hydrolysis : Regenerates the parent chromenol at 0.8%/month
- Oxidative Ring Opening : Forms quinone derivatives under UV light (λ=365 nm)
Formulation as a lyophilized powder with 1% (w/w) ascorbic acid stabilizes the compound for >24 months at -20°C.
Industrial-Scale Production Considerations
Pilot plant data (100 kg batch) highlight critical scalability challenges:
| Parameter | Lab Scale (1 kg) | Pilot Scale (100 kg) |
|---|---|---|
| Yield | 89% | 78% |
| Purity | 98.5% | 96.2% |
| Cycle Time | 72 hrs | 120 hrs |
Implementing continuous-flow reactors reduced cycle time to 48 hrs while improving yield to 82% through enhanced thermal control.
Emerging Methodologies
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the alkylation step in aqueous medium (pH 7.0), achieving 76% yield with no organic solvents.
Photoredox Catalysis
Visible-light-mediated C–O bond formation using Ru(bpy)₃Cl₂ reduces energy input by 40% compared to thermal methods, though yields remain suboptimal (62%).
Chemical Reactions Analysis
Types of Reactions
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmacological Research
2.1 Anticancer Activity
Research has indicated that compounds similar to [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid exhibit anticancer properties. Studies suggest that derivatives of benzochromene can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of breast cancer cells in vitro by triggering cell cycle arrest and apoptosis .
2.2 Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory research. Compounds derived from benzochromene structures have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound's ability to interact with various enzymes makes it a candidate for enzyme inhibition studies. Preliminary data indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be useful for understanding metabolic disorders or developing therapeutic agents .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins. These studies help in identifying potential binding sites and understanding the compound's mechanism of action at the molecular level, which is crucial for drug design .
Case Studies
4.1 Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of a benzochromene derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with the compound, highlighting its potential as an anticancer agent .
4.2 Case Study: Anti-inflammatory Properties
In another study focusing on inflammation, researchers administered a benzochromene derivative to animal models exhibiting inflammatory responses. The results showed a marked decrease in inflammation markers and improved clinical symptoms, suggesting its efficacy as an anti-inflammatory treatment .
Mechanism of Action
The mechanism of action of [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation can lead to reduced inflammation and oxidative damage, contributing to its potential therapeutic benefits .
Comparison with Similar Compounds
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid can be compared with other similar compounds, such as:
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoic acid: Contains a butanoic acid moiety.
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]benzoic acid: Features a benzoic acid moiety.
The uniqueness of this compound lies in its specific acetic acid moiety, which can influence its reactivity and biological activity compared to its analogs.
Biological Activity
[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid, a derivative of benzo[c]chromene, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.
The compound has the molecular formula and is characterized by a benzo[c]chromene core with an acetic acid moiety. Its synthesis typically involves the reaction of 4-methyl-6-oxo-6H-benzo[c]chromene with chloroacetic acid under basic conditions, yielding the desired product through hydrolysis of an intermediate ester.
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Properties : It exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
In Vitro Studies
Research indicates that this compound possesses notable biological activities:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. While specific data for this compound is limited, its structural analogs suggest potential efficacy in AChE inhibition .
- Antibacterial Activity : Preliminary studies show that derivatives of benzo[c]chromene exhibit antibacterial properties against various strains, including Gram-positive bacteria. This suggests that this compound may also possess similar activities .
Case Studies
Several studies have investigated the biological activities of related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 3i | AChE Inhibition | 2.7 |
| 38a | Antibacterial | 1.4 |
| 38l | Antibacterial | 0.2 |
These findings indicate a trend where structural modifications can enhance biological activity, suggesting that this compound may be optimized for similar effects .
Comparative Analysis
When compared to other compounds within the same class, such as [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid and [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoic acid, it is noted that variations in the side chain significantly influence biological activity. The acetic acid moiety in [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yloxy)]acetic acid may confer unique reactivity and interaction profiles with biological targets, potentially enhancing its therapeutic profile .
Q & A
Q. What methods are recommended for synthesizing [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with ≥95% purity?
High-purity synthesis typically involves optimizing reaction conditions (e.g., temperature, solvent polarity) and purification steps like column chromatography or recrystallization. For example, enzymatic hydrolysis using immobilized lipase from Candida antarctica in a buffered THF system has been shown to achieve near-quantitative yields (99%) while maintaining purity . Purity validation via HPLC or NMR is critical, as evidenced by reports of 95% purity for structurally related coumarin derivatives .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data . Data collection requires well-diffracting crystals grown via vapor diffusion or slow evaporation.
Q. What analytical techniques confirm molecular structure and purity?
- NMR : H and C NMR identify functional groups and substitution patterns (e.g., aromatic protons at δ 3.86 ppm in DMSO-d6 for related compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO with MW 258.28) .
- Chromatography : HPLC with UV detection ensures purity, as noted in chromatogram data for structurally similar acids .
Advanced Research Questions
Q. How can computational models predict solvent effects on reactivity?
The Polarizable Continuum Model (PCM) integrates solvent dielectric properties into quantum mechanical calculations. For coumarin derivatives, PCM predicts solvation energies and charge distribution shifts, aiding in understanding reaction pathways (e.g., hydrolysis or electrophilic substitution) . Solvent parameters (e.g., dielectric constant) are critical for simulating reaction environments.
Q. What strategies resolve contradictions in biological activity data for coumarin derivatives?
- Orthogonal Assays : Validate activity using multiple assays (e.g., enzymatic inhibition and cell-based viability tests).
- Statistical Analysis : Apply multivariate regression to isolate substituent effects from solvent or concentration artifacts.
- Structural Comparisons : Cross-reference with analogs like 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (MW 276.29) to identify trends in bioactivity .
Q. How can enzymatic hydrolysis optimize synthesis of coumarin derivatives?
Lipase-mediated hydrolysis (e.g., Candida antarctica) in biphasic systems (buffer:THF) minimizes side reactions. For example, methyl ester hydrolysis to carboxylic acids achieves >95% conversion under mild conditions (45°C, 1–2 hours) . Reaction monitoring via TLC or LC-MS ensures completion.
Q. What methodological approaches study substituent effects on benzo[c]chromen bioactivity?
- SAR Studies : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) and compare IC values. For instance, replacing acetic acid with propanoic acid (CHClO, MW 358.78) alters solubility and target binding .
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
